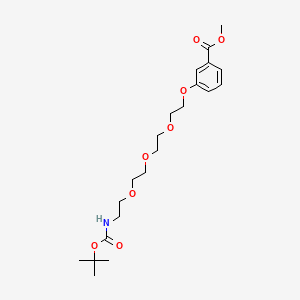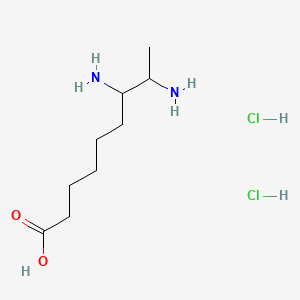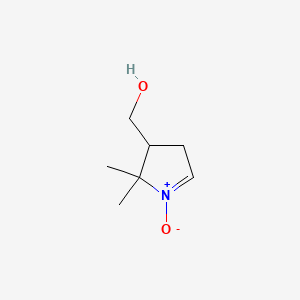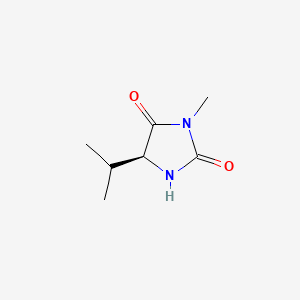
Dichlorvos-d6
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dichlorvos-d6 is an isotope-labeled analog of the organophosphate insecticide dichlorvos, wherein the dimethoxy protons are replaced by deuterium . It is increasingly used in isotope dilution mass spectrometry (IDMS) for the quantitative analysis of pesticides .
Synthesis Analysis
A LC-MS/MS method with electrospray ionization and atmospheric pressure chemical ionization source has been used for the analysis of pesticides including Dichlorvos-d6 . A simple solvent extraction with acetonitrile was used to extract pesticides from hemp . Isotopic-labeled standards of dichlorvos-D6 were prepared with acetonitrile .Molecular Structure Analysis
The molecular formula of Dichlorvos-d6 is C4HD6Cl2O4P . The exact mass is 225.98 and the molecular weight is 227.006 .Chemical Reactions Analysis
Thermally labile pesticides like Dichlorvos-d6 are prone to suffer thermal degradation during sample introduction into a gas chromatograph (GC) . Direct on-column injection (OCI) technique is evaluated as an alternative to avoid or minimize compound alteration during the analysis .Physical And Chemical Properties Analysis
Dichlorvos-d6 is intended for use as an internal standard for the quantification of dichlorvos by GC- or LC-MS . It is soluble in methanol .科学的研究の応用
Quantification Standard in Analytical Chemistry
Dichlorvos-d6 is commonly used as an internal standard for the quantification of dichlorvos, a broad-spectrum organophosphorus insecticide. Its deuterated form provides a stable reference point for analytical methods, ensuring accurate measurement of dichlorvos in various samples .
Ultrasound-Assisted Extraction
In environmental analysis, Dichlorvos-d6 serves as a surrogate standard in ultrasound-assisted extraction methods. This technique is used to extract pesticides from complex matrices, and the use of isotopically labeled standards like Dichlorvos-d6 helps in achieving precise quantification .
Ecological Risk Assessment
Dichlorvos-d6 is utilized in ecological risk assessments to calibrate standard curves for evaluating the impact of pesticides on ecosystems. This is crucial for understanding the potential risks associated with pesticide contamination in rivers and other bodies of water .
Environmental Quality Concentrations Evaluation
Research involving Dichlorvos-d6 includes evaluating environmental quality concentrations (EQC) for dichlorvos in surface waters. This involves assessing the variability among different countries’ standards and understanding the sensitivity distribution of dichlorvos across various species .
Pesticide Degradation Technologies
Emerging technologies for the degradation of dichlorvos are an important area of research where Dichlorvos-d6 can be used to study degradation pathways and efficiency. This research is vital for developing methods to remove pesticides from contaminated environments .
作用機序
Target of Action
Dichlorvos-d6, also known as DDVP-d6, is an organophosphate insecticide . Its primary targets are acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . These enzymes are associated with the nervous systems of insects and higher animals . They play a crucial role in the termination of nerve impulses by breaking down the neurotransmitter acetylcholine .
Mode of Action
Dichlorvos-d6 inhibits the activity of AChE and BChE . This inhibition prevents the breakdown of acetylcholine, leading to an accumulation of this neurotransmitter in the neuromuscular synapses . As a result, the neurons remain in constant activity and excitation, leading to the paralysis and death of the affected organisms .
Biochemical Pathways
Exposure to Dichlorvos-d6 can result in large-scale disruption of energy metabolism . The abundance of transcripts for proteins involved in glucose metabolism is profoundly affected, suggesting that carbon flux might be diverted toward the pentose phosphate pathway to compensate for an elevated demand for energy and reducing equivalents for detoxification . Many transcripts for molecules involved in β-oxidation and fatty acid synthesis are down-regulated .
Pharmacokinetics
The absorption of topically administered Dichlorvos-d6 through the skin depends on the animal species, the administered dose, and the extension of the treated body surface . Due to its volatility, Dichlorvos-d6 is more easily absorbed through the skin or after inhalation than most other organophosphates .
Result of Action
The molecular and cellular effects of Dichlorvos-d6 action include changes in the expression of a large number of genes involved in energy metabolism and responses to oxidative stress . These changes argue that an appreciable part of the effect of Dichlorvos-d6 is on energy metabolism and is regulated at the message level . It also increases the incidence of benign and malignant neoplasms in male rats .
Safety and Hazards
将来の方向性
Dichlorvos is frequently detected in surface waters all around the world . The environmental quality concentrations (EQC) for dichlorvos in surface waters adopted by different countries show a wide variability . The study suggested that technical dichlorvos increased toxicity compared to formulated products up to two-fold for arthropods .
特性
IUPAC Name |
2,2-dichloroethenyl bis(trideuteriomethyl) phosphate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7Cl2O4P/c1-8-11(7,9-2)10-3-4(5)6/h3H,1-2H3/i1D3,2D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEBRKCOSUFCWJD-WFGJKAKNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(=O)(OC)OC=C(Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OP(=O)(OC=C(Cl)Cl)OC([2H])([2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7Cl2O4P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40661917 |
Source


|
| Record name | 2,2-Dichloroethenyl bis[(~2~H_3_)methyl] phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40661917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.01 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
203645-53-8 |
Source


|
| Record name | 2,2-Dichloroethenyl bis[(~2~H_3_)methyl] phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40661917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[14-(N-Boc-amino)-21,21-dimethyl-13,15,19-trioxo-3,6,9,20-tetraoxa-12,16-diazadocosyloxy]benzoic Acid](/img/structure/B562908.png)




![2-[2-(2,6-dichloroanilino)-5-methoxyphenyl]-N,N-dimethylacetamide](/img/structure/B562918.png)
![2-[2-(2,6-dichloroanilino)-5-hydroxyphenyl]-N,N-dimethylacetamide](/img/structure/B562919.png)




![6-Aminospiro[chromane-2,3'-thietan]-4-one](/img/structure/B562928.png)
